4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Brand Name: Vulcanchem
CAS No.: 52883-26-8
VCID: VC21185539
InChI: InChI=1S/C6H11N3O/c1-3-5-7-8-6(10)9(5)4-2/h3-4H2,1-2H3,(H,8,10)
SMILES: CCC1=NNC(=O)N1CC
Molecular Formula: C6H11N3O
Molecular Weight: 141.17 g/mol

4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

CAS No.: 52883-26-8

Cat. No.: VC21185539

Molecular Formula: C6H11N3O

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one - 52883-26-8

Specification

CAS No. 52883-26-8
Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
IUPAC Name 3,4-diethyl-1H-1,2,4-triazol-5-one
Standard InChI InChI=1S/C6H11N3O/c1-3-5-7-8-6(10)9(5)4-2/h3-4H2,1-2H3,(H,8,10)
Standard InChI Key UEUMMYRZUZKMRI-UHFFFAOYSA-N
SMILES CCC1=NNC(=O)N1CC
Canonical SMILES CCC1=NNC(=O)N1CC

Introduction

Basic Chemical Information

4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is characterized by the following properties:

PropertyValue
CAS Number52883-26-8
Molecular FormulaC₆H₁₁N₃O
Molecular Weight141.174 g/mol
InChI KeyUEUMMYRZUZKMRI-UHFFFAOYSA-N
LogP0.432

The compound features a 1,2,4-triazol-3-one core structure with ethyl substituents at positions 4 and 5 . This particular arrangement contributes to its unique chemical and biological characteristics that distinguish it from other triazolone derivatives.

Structural Features and Properties

Chemical Structure

4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one contains a five-membered heterocyclic ring with three nitrogen atoms at positions 1, 2, and 4, and a carbonyl group at position 3. The ethyl substituents are located at positions 4 and 5 of the ring, creating a distinct structural arrangement that influences its reactivity and biological activity. The compound contains a proton at position 2 (2,4-dihydro designation), which can be involved in hydrogen bonding and acid-base reactions .

Physical Properties

The physical properties of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one include:

  • Physical State: Typically a crystalline solid at room temperature

  • Solubility: Moderately soluble in polar organic solvents such as acetonitrile and dimethyl sulfoxide

  • LogP: 0.432, indicating a balanced hydrophilic-lipophilic character

  • Hydrogen Bond Capabilities: Can act as both hydrogen bond donor and acceptor due to the N-H and C=O functional groups

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) studies of 1,2,4-triazol-3-ones, including 4,5-diethyl derivatives, have been extensively conducted to elucidate their structural features. These compounds display characteristic chemical shifts for the ring protons and ethyl substituents. Solid-state NMR (SSNMR) chemical shifts have been determined with good agreement between experimental and calculated values .

Synthesis Methods

Conventional Synthesis

The synthesis of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically follows pathways similar to other 1,2,4-triazol-3-one derivatives. One common method involves the alkaline cyclization of 1-aroyl-4-alkylsemicarbazides, which can then be further modified to obtain the desired substituents at different positions .

The general synthetic route can be summarized as follows:

  • Preparation of ethyl-substituted hydrazones

  • Reaction with hydrazine hydrate to form the triazole ring

  • Introduction of specific substituents at the desired positions

Microwave-Assisted Synthesis

Modern synthetic approaches for 1,2,4-triazol-3-one derivatives often employ microwave irradiation as an alternative to conventional heating methods. Microwave activation has become a popular and useful technology in organic chemistry, enabling easy and rapid access to new heterocycles .

The advantages of microwave-assisted synthesis include:

  • Reduced reaction times

  • Improved yields

  • Enhanced selectivity

  • More environmentally friendly conditions

  • Fewer side reactions

Analytical Methods

Chromatographic Analysis

4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be analyzed using reverse phase (RP) HPLC methods with relatively simple conditions. An effective mobile phase typically contains acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid .

Key aspects of the chromatographic analysis include:

  • Column type: Newcrom R1 or similar reverse-phase columns

  • Mobile phase: Acetonitrile/water with phosphoric acid

  • Detection: UV absorption or mass spectrometry

  • Scalability: The method is suitable for both analytical and preparative separations

Spectroscopic Characterization

Spectroscopic methods used for the characterization of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one include:

  • Nuclear Magnetic Resonance (NMR): Both solution and solid-state NMR techniques have been employed to elucidate the structure of 1,2,4-triazol-3-ones. These studies provide valuable information about chemical shifts, coupling constants, and hydrogen bonding patterns .

  • Infrared Spectroscopy (IR): Characteristic absorption bands for the C=O stretching (typically around 1700 cm⁻¹) and N-H stretching (approximately 3200-3400 cm⁻¹) are useful for identification and purity assessment.

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns specific to the compound structure.

Biological Activities

Structure-Activity Relationships

The biological activity of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one and related compounds is significantly influenced by their structural features. The presence of ethyl groups at positions 4 and 5 likely affects the compound's lipophilicity, which in turn influences its pharmacokinetic properties and interactions with biological targets.

Studies on related compounds have shown that:

  • Substitution patterns on the triazole ring significantly impact biological activity

  • The presence of alkyl groups (such as ethyl) can enhance lipophilicity and membrane permeability

  • The 1,2,4-triazol-3-one core structure is essential for many of the observed pharmacological effects

Applications and Derivatives

Pharmaceutical Applications

The most significant applications of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one and related compounds are in the pharmaceutical field:

  • As core structures in drug design: The 1,2,4-triazol-3-one scaffold serves as a valuable building block for medicinal chemistry.

  • As components of psychoactive compounds: Notably, etoperidone, an atypical antidepressant introduced in Europe in 1977, contains the 4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one structure as part of its molecular framework. Etoperidone is described as a phenylpiperazine-substituted triazole derivative with the chemical name 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one .

  • As potential anticonvulsant agents: Studies have shown that many compounds in this class exhibit activity against seizures in animal models .

Chemical Derivatives

The 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one structure can serve as a precursor for more complex molecules with enhanced or targeted biological activities:

  • N-alkylated derivatives: Modification at the N-2 position can yield compounds with altered pharmacological profiles.

  • Piperazine-linked derivatives: As exemplified by etoperidone, linking the triazolone to other functional groups via the N-2 position can create compounds with specific therapeutic properties .

  • Fused ring systems: Incorporation of the triazolone into larger ring systems can generate compounds with novel biological activities.

Comparison with Related Compounds

Parent Compound and Structural Analogs

The parent compound of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is 1,2-dihydro-3H-1,2,4-triazol-3-one (CAS: 930-33-6), which has a molecular formula of C₂H₃N₃O and a molecular weight of 85.0647 g/mol .

Closely related structural analogs include:

  • 2,4-dimethyl-5-thiophen-2-yl-1,2,4-triazol-3-one (a methylated variant with a thiophenyl group at position 5)

  • 5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-one derivatives (with varying substituents at other positions)

  • 2,5-diaryl-1,2,4-triazol-3-ones (with aryl substituents at positions 2 and 5)

Pharmacological Comparisons

Different substitution patterns on the 1,2,4-triazol-3-one scaffold result in varied pharmacological activities:

  • 3-[(1-Methylpyrrol-2-yl)methyl]-4-substituted 4,5-dihydro-1H-1,2,4-triazol-5-ones have shown mild depressive effects on the central nervous system of mice, particularly when administered at higher doses (100 mg/kg) .

  • Some 2,5-diaryl-1,2,4-triazol-3-ones have demonstrated anticancer activities, particularly affecting c-Myc and PD-L1 gene expression, with relatively low toxicity in non-tumor cell lines .

  • Compounds containing both pyrrole and 1,2,4-triazol-5-one ring systems have shown analgesic effects, with 4-cyclohexyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one demonstrating the highest activity .

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